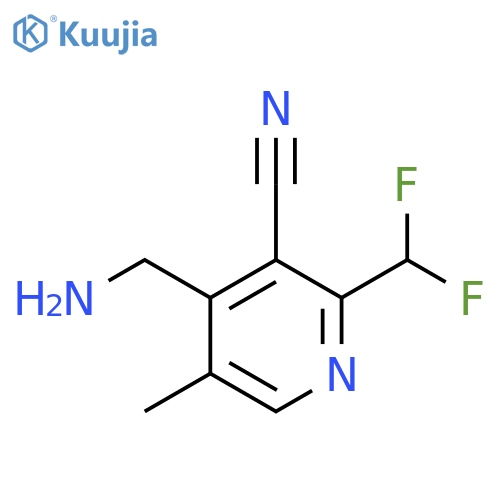Cas no 1804414-28-5 (4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridine)

1804414-28-5 structure
商品名:4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridine
CAS番号:1804414-28-5
MF:C9H9F2N3
メガワット:197.184668302536
CID:4876342
4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridine
-
- インチ: 1S/C9H9F2N3/c1-5-4-14-8(9(10)11)7(3-13)6(5)2-12/h4,9H,2,12H2,1H3
- InChIKey: SQFQVRQKWNDGDQ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C#N)=C(CN)C(C)=CN=1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 236
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 62.7
4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029041997-1g |
4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridine |
1804414-28-5 | 97% | 1g |
$1,519.80 | 2022-04-02 |
4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridine 関連文献
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Ping Tong Food Funct., 2020,11, 628-639
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
1804414-28-5 (4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methylpyridine) 関連製品
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
